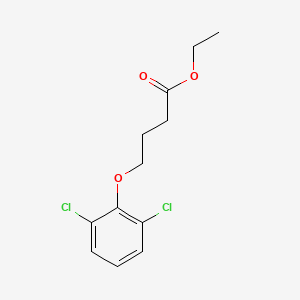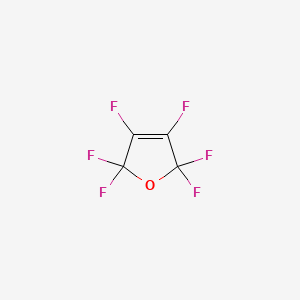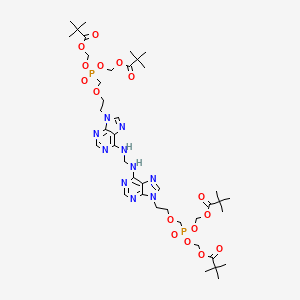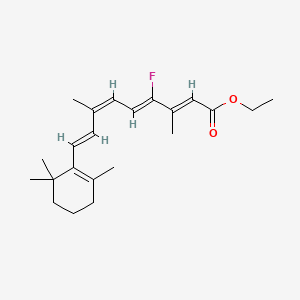
Ethyl 12-fluororetinoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 12-fluororetinoate is an organic compound with the molecular formula C22H31FO2. It is a derivative of retinoic acid, which is a metabolite of vitamin A. This compound is characterized by the presence of a fluorine atom at the 12th position of the retinoate structure, which imparts unique chemical and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 12-fluororetinoate typically involves the fluorination of retinoic acid derivatives. One common method is the nucleophilic substitution reaction where a fluorine source, such as cesium fluoride (CsF), is used to replace a leaving group at the 12th position of the retinoate structure . The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) under mild conditions to prevent degradation of the sensitive retinoate structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents and catalysts to ensure high yield and purity. The process is optimized to minimize by-products and ensure the stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 12-fluororetinoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can replace the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Ethyl 12-fluororetinoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various fluorinated organic compounds.
Industry: It is used in the development of fluorescent probes for bioimaging and diagnostics.
Mecanismo De Acción
Ethyl 12-fluororetinoate exerts its effects by binding to retinoic acid receptors (RARs) in the cell nucleus. This binding regulates gene transcription and influences cellular growth, differentiation, and apoptosis. The presence of the fluorine atom enhances the compound’s stability and bioavailability, making it a potent modulator of retinoic acid pathways .
Comparación Con Compuestos Similares
Similar Compounds
Retinoic Acid: The parent compound of ethyl 12-fluororetinoate, known for its role in regulating gene expression and cellular differentiation.
Retinol: A precursor to retinoic acid, commonly used in skincare products.
Retinal: An aldehyde form of vitamin A, essential for vision.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to other retinoids. This modification allows for more precise targeting of retinoic acid pathways and improved therapeutic potential .
Propiedades
Número CAS |
3887-00-1 |
|---|---|
Fórmula molecular |
C22H31FO2 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
ethyl (2E,4Z,6Z,8E)-4-fluoro-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C22H31FO2/c1-7-25-21(24)15-18(4)20(23)13-11-16(2)10-12-19-17(3)9-8-14-22(19,5)6/h10-13,15H,7-9,14H2,1-6H3/b12-10+,16-11-,18-15+,20-13- |
Clave InChI |
XPMUOSSKBRSJAP-XZSVXRJRSA-N |
SMILES isomérico |
CCOC(=O)/C=C(\C)/C(=C/C=C(/C)\C=C\C1=C(CCCC1(C)C)C)/F |
SMILES canónico |
CCOC(=O)C=C(C)C(=CC=C(C)C=CC1=C(CCCC1(C)C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate](/img/structure/B13424989.png)
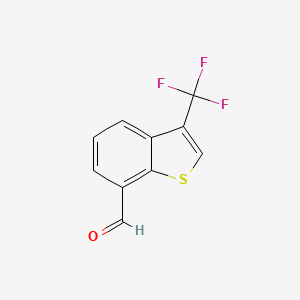

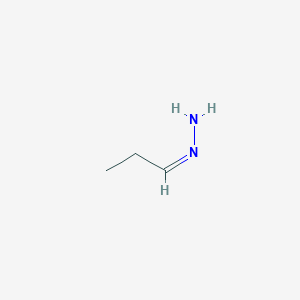
![7-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13425005.png)
![4-ethoxy-N,N-bis(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide](/img/structure/B13425009.png)

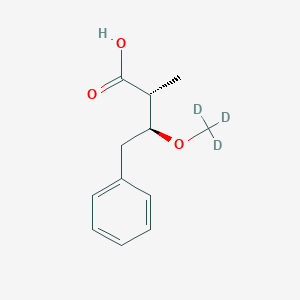
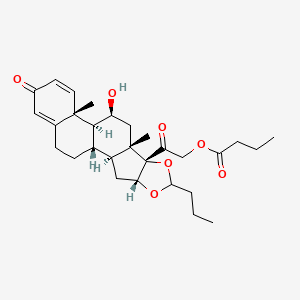
![1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B13425023.png)
![Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]-](/img/structure/B13425037.png)
